5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

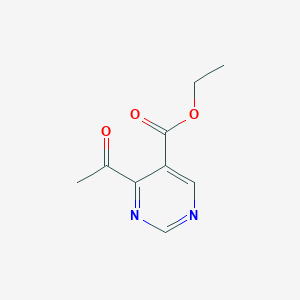

Ethyl 4-acetylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group at the 5-position and an acetyl group at the 4-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetylpyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with formamide under acidic conditions, followed by cyclization and acetylation reactions. The reaction typically proceeds as follows:

Condensation: Ethyl acetoacetate reacts with formamide in the presence of an acid catalyst to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

Acetylation: The resulting pyrimidine compound is then acetylated at the 4-position using acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production of ethyl 4-acetylpyrimidine-5-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:

Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs under steady-state conditions, allowing for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester or acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-acetylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-acetylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an acetyl group.

Ethyl 4-aminopyrimidine-5-carboxylate: Contains an amino group at the 4-position.

Ethyl 4-chloropyrimidine-5-carboxylate: Contains a chlorine atom at the 4-position.

Uniqueness

The presence of the acetyl group at the 4-position and the ethyl ester group at the 5-position gives ethyl 4-acetylpyrimidine-5-carboxylate unique chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other pyrimidine derivatives.

Biological Activity

5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester, also known as ethyl 4-acetylpyrimidine-5-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O3 with a molecular weight of approximately 208.21 g/mol. The compound features a pyrimidine ring with an acetyl group at the 4-position and an ethyl ester group at the 5-position, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of enzymes critical for nucleic acid synthesis, similar to other pyrimidine derivatives.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . A study evaluated its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The results indicated that it could significantly reduce COX-2 activity.

| Compound | IC50 (µM) | Control (Celecoxib) |

|---|---|---|

| Ethyl 4-acetylpyrimidine-5-carboxylate | 0.04 ± 0.01 | 0.04 ± 0.01 |

This suggests that the compound's anti-inflammatory potential is comparable to established drugs like celecoxib .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in nucleic acid synthesis and inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation, contributing to its therapeutic effects .

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various pyrimidine derivatives, including ethyl 4-acetylpyrimidine-5-carboxylate. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Screening

In another study assessing anti-inflammatory properties through carrageenan-induced paw edema in rats, the compound demonstrated a reduction in swelling comparable to indomethacin, a standard anti-inflammatory drug. This reinforces the potential application of this compound in treating inflammatory conditions .

Properties

CAS No. |

62328-04-5 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

ethyl 4-acetylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H10N2O3/c1-3-14-9(13)7-4-10-5-11-8(7)6(2)12/h4-5H,3H2,1-2H3 |

InChI Key |

SFGQZUYQKPZQCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.